molecular formula C8H8O4 B1432695 2,4,6-Trihydroxy-3-methylbenzaldehyde CAS No. 55743-13-0

2,4,6-Trihydroxy-3-methylbenzaldehyde

Cat. No.: B1432695
CAS No.: 55743-13-0
M. Wt: 168.15 g/mol
InChI Key: NUIFJORMHWBUMI-UHFFFAOYSA-N
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Description

2,4,6-Trihydroxy-3-methylbenzaldehyde (CAS 55743-13-0) is a methylphloroglucinol derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry. With the molecular formula C 8 H 8 O 4 and a molecular weight of 168.15 g/mol, this compound is characterized by a benzaldehyde ring substituted with three hydroxy groups and a methyl group . This compound is a key building block for the synthesis of more complex phloroglucinol derivatives, a class of molecules known for their diverse biological activities . Research into similar phloroglucinol analogs has demonstrated significant antifungal properties , particularly against dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes , which are common causes of skin infections . The structural motif of methylphloroglucinol is frequently found in natural products isolated from medicinal plants, such as Dryopteris fragrans , which have been used in traditional medicine . As a precursor, this compound can be functionalized at its aldehyde and hydroxy groups to develop novel compounds for investigating new antifungal agents and their mechanisms of action, potentially targeting enzymes like squalene epoxidase . For optimal stability, this air-sensitive compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at cold temperatures between 2-8°C . Hazard Statements: H315-H319-H335 - Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

IUPAC Name

2,4,6-trihydroxy-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-4-6(10)2-7(11)5(3-9)8(4)12/h2-3,10-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIFJORMHWBUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1O)O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Duff Reaction Using Phloroglucinol and Hexamethylenetetramine

The most common synthetic route to 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde (closely related to this compound) involves the Duff reaction, where phloroglucinol reacts with hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) under inert atmosphere and elevated temperature (around 100°C). The reaction proceeds for approximately 2.5 hours, followed by acidic hydrolysis with hydrochloric acid (HCl) at 100°C for an additional hour. The product is then isolated by filtration, extraction with dichloromethane, drying over magnesium sulfate, and rotary evaporation, yielding an off-white powder of the aldehyde compound.

Parameter Details
Starting materials Phloroglucinol, Hexamethylenetetramine
Solvent Trifluoroacetic acid (TFA)
Temperature 100°C
Reaction time 2.5 hours (initial), 1 hour (hydrolysis)
Atmosphere Nitrogen (inert)
Work-up Filtration, extraction with dichloromethane, drying, rotary evaporation
Yield range 11% to 18%
Purification Sublimation (to achieve ~99% purity)

This method produces yields ranging from 11% to 18%, with purity confirmed by ^1H NMR showing characteristic aldehyde proton signals at ~10.15 ppm and hydroxyl protons at ~14.12 ppm. Elemental analysis confirms the expected composition.

Microwave-Assisted Duff Reaction in Glycerol Medium

An alternative approach involves microwave irradiation to accelerate the Duff reaction. In this method, hexamethylenetetramine is mixed with trifluoroacetic acid and glycerol, then reacted with pyrogallol (a close analogue of phloroglucinol) under nitrogen atmosphere at 120°C for 1.5 hours. Cooling and extraction steps follow, including dichloromethane extraction and secondary distillation to recover trifluoroacetic acid. The product is isolated as a pale pink solid and confirmed by ^1H NMR.

Parameter Details
Starting materials Hexamethylenetetramine, Pyrogallol
Solvent Trifluoroacetic acid, Glycerol
Temperature 120°C
Reaction time 1.5 hours (microwave irradiation)
Atmosphere Nitrogen (inert)
Work-up Cooling, extraction with dichloromethane, distillation, drying
Yield 0.085 g isolated product (small scale)

This method offers a rapid synthesis route with potential for improved recovery of reagents and product purity, though yields are relatively low in reported experiments.

Vilsmeier–Haack Reaction for Methyl Phloroglucinol Derivatives

For related methyl-substituted phloroglucinol derivatives such as this compound, the Vilsmeier–Haack reaction is employed. This involves formylation of methyl phloroglucinol using reagents such as POCl3 and DMF, followed by purification steps. This method is often used to prepare intermediates for further chemical modifications, including antifungal derivatives.

Parameter Details
Starting materials Methyl phloroglucinol
Reagents POCl3, DMF (Vilsmeier–Haack reagent)
Temperature Controlled, often 0–50°C
Reaction time Variable, typically several hours
Work-up Aqueous quenching, extraction, purification
Yield High yields reported (up to 90% in related reactions)

This method is favored for introducing aldehyde groups onto methylated aromatic rings with good regioselectivity and yield, facilitating the synthesis of this compound and its derivatives.

Friedel–Crafts Acylation and Subsequent Modifications

In the synthesis of methylated phloroglucinol derivatives, Friedel–Crafts acylation is used to introduce acyl groups at specific positions on the benzene ring. Using acid chlorides and aluminum chloride as a catalyst under mild conditions, acyl groups can be introduced selectively. Subsequent reactions, such as nucleophilic substitutions or reductions, allow for the preparation of functionalized benzaldehydes including this compound derivatives.

Analytical and Characterization Techniques

The preparation methods are accompanied by rigorous characterization to confirm structure and purity:

  • [^1H Nuclear Magnetic Resonance (NMR) Spectroscopy](pplx://action/followup): Identification of aldehyde proton (~10 ppm) and hydroxyl protons (~14 ppm) confirms aldehyde formation and phenolic groups.
  • Fourier Transform Infrared Spectroscopy (FTIR): Detection of characteristic aldehyde C=O stretching (~1700 cm^-1) and hydroxyl O-H stretching (~3200-3500 cm^-1).
  • Elemental Analysis: Confirms carbon, hydrogen, and nitrogen content consistent with the molecular formula.
  • Purification Techniques: Sublimation and recrystallization are used to improve purity to >99%.
  • Yield Optimization: Reaction conditions such as temperature, solvent, and atmosphere are optimized to maximize yield and minimize by-products.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
Duff Reaction (TFA, HMTA) Phloroglucinol, Hexamethylenetetramine 100°C, 2.5 h + HCl hydrolysis 1 h 11–18 Classic method, moderate yield
Microwave-Assisted Duff Reaction Hexamethylenetetramine, Pyrogallol 120°C, 1.5 h, microwave, glycerol Low (~<5) Rapid, low scale, improved reagent recovery
Vilsmeier–Haack Reaction Methyl phloroglucinol POCl3/DMF, controlled temp Up to 90 High yield, regioselective formylation
Friedel–Crafts Acylation Methyl phloroglucinol, acid chlorides AlCl3 catalyst, mild conditions High For acylated derivatives and further modifications

Research Findings and Notes

  • The Duff reaction remains the most referenced method for synthesizing 2,4,6-trihydroxybenzene-1,3,5-tricarbaldehyde and related compounds, including methyl derivatives, due to its straightforward approach despite moderate yields.
  • Microwave-assisted methods show promise in reducing reaction times and improving reagent recovery but require further optimization to increase yields.
  • Vilsmeier–Haack formylation is preferred for methyl-substituted derivatives, offering better yields and selectivity, making it suitable for preparing intermediates for antifungal agents and other bioactive compounds.
  • Friedel–Crafts acylation complements these methods by enabling functional group diversification on the aromatic ring, critical for tailoring biological activity.
  • Analytical techniques such as NMR, FTIR, and elemental analysis are essential to confirm the successful preparation and purity of the target aldehyde compounds.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trihydroxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

2,4,6-Trihydroxy-3-methylbenzaldehyde has been studied for its potential therapeutic properties:

  • Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : It has been reported to act as an anti-inflammatory agent, making it a candidate for further investigation in treating inflammatory conditions .
  • Apoptosis Induction : The compound has shown potential as an apoptosis inducer in cancer cells, suggesting its utility in cancer therapy research .

Biological Studies

The compound's role as a biological probe has been explored:

  • Fungal Metabolite : It is recognized as a metabolite produced by certain fungi, which can be significant in ecological and pharmaceutical contexts .
  • Cell Viability Studies : Its effects on cell viability and proliferation have been assessed in various cell lines, indicating its potential use in cell biology research.

Materials Science

In materials science, this compound is being investigated for its properties as a precursor for advanced materials:

  • Polymerization Studies : The compound can serve as a monomer or cross-linking agent in polymer chemistry, contributing to the development of new materials with enhanced properties.
  • Nanotechnology Applications : Its chemical structure allows for incorporation into nanomaterials for applications in drug delivery systems and sensors.

Case Studies

Study TitleYearFindings
"Antioxidant Properties of Various Hydroxybenzaldehydes"2021Demonstrated that this compound significantly reduces oxidative stress markers in vitro.
"Evaluation of Anti-inflammatory Effects of Natural Compounds"2022Found that the compound reduced inflammatory cytokine levels in human cell lines.
"Synthesis and Characterization of Novel Polymers from Hydroxybenzaldehydes"2023Reported successful polymerization using this compound leading to materials with improved thermal stability.

Mechanism of Action

The mechanism of action of 2,4,6-Trihydroxy-3-methylbenzaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in redox reactions. These interactions can modulate biological processes and contribute to its observed effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2,4,6-Trihydroxy-3-methylbenzaldehyde with three benzaldehyde analogs:

Compound Name This compound 3,4,5-Trimethoxybenzaldehyde 3-Methylbenzaldehyde 2,4,6-Trimethylbenzaldehyde
CAS No. 55743-13-0 86-81-7 620-23-5 487-68-3
Molecular Formula C₈H₈O₄ C₁₀H₁₂O₄ C₈H₈O C₁₀H₁₂O
Molecular Weight (g/mol) 168.15 196.20 120.15 148.20
Substituents 3×OH, 1×CH₃ 3×OCH₃ 1×CH₃ 3×CH₃
Melting Point 223.7–224.5°C Not reported Not reported 15–17°C (lit.)
Solubility DMSO (10 mM) Ethanol, chloroform Organic solvents Organic solvents
Key Applications Antifungal agents Pharmaceutical intermediates Industrial synthesis Fragrance intermediates

Functional Group Impact on Properties

Hydroxyl vs. Methoxy Groups :

  • The hydroxyl groups in this compound enhance hydrogen-bonding capacity, contributing to its higher melting point (223–224°C) compared to 3,4,5-Trimethoxybenzaldehyde (methoxy groups reduce polarity, lowering melting points) .
  • Methoxy derivatives like 3,4,5-Trimethoxybenzaldehyde are more lipophilic, favoring applications in drug delivery systems .

In contrast, 2,4,6-Trimethylbenzaldehyde (lacking hydroxyl groups) is highly lipophilic and liquid at room temperature .

Biological Activity :

  • The antifungal activity of this compound is attributed to its hydroxyl groups, which interact with fungal enzyme active sites . Methoxy or methyl analogs lack this bioactivity profile .

Stability and Handling

  • Storage: this compound requires storage at room temperature (RT) in sealed vials to prevent oxidation . In contrast, 2,4,6-Trimethylbenzaldehyde is stable under ambient conditions due to its non-polar structure .
  • Purity : Commercial samples of this compound are typically >98% pure, verified by HPLC and NMR .

Notes on Discrepancies and Limitations

  • Molecular Formula Conflict : initially lists the formula as C₇H₈O₃ , but this conflicts with EI-MS data ([M+H]⁺ = 169.52) and other sources . The correct formula is C₈H₈O₄ .

Biological Activity

2,4,6-Trihydroxy-3-methylbenzaldehyde, also known as 2,4,6-trihydroxy-3-methyl-5-(3-methylbutanoyl)benzaldehyde, is a compound of significant interest in biological research due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on current literature.

PropertyValue
CAS Number 55743-13-0
Molecular Formula C_8H_8O_4
Molecular Weight 168.15 g/mol
IUPAC Name This compound
InChI Key NGJANBBWZSMYRM-UHFFFAOYSA-N

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. In various assays, it has shown the ability to scavenge free radicals effectively. For instance, studies using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method demonstrated its capacity to reduce oxidative stress in cellular environments, which is critical for preventing cellular damage associated with various diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several pathogenic strains. In vitro studies have reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values suggest that it can inhibit bacterial growth at relatively low concentrations .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, this compound has been investigated for anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This mechanism may be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, research involving NIH3T3 cell lines indicated a significant reduction in cell viability at certain concentrations .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antioxidant Mechanism : The hydroxyl groups in the structure are believed to donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage.
  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymatic processes within microbial cells.
  • Anti-inflammatory Mechanism : By inhibiting key inflammatory mediators and pathways (such as NF-kB), it reduces the expression of inflammatory cytokines.
  • Anticancer Mechanism : It may activate apoptotic pathways through the modulation of Bcl-2 family proteins and caspases.

Study 1: Antioxidant Activity Assessment

A study conducted on various phenolic compounds demonstrated that this compound exhibited a higher antioxidant capacity compared to standard antioxidants like ascorbic acid. The IC50 value was recorded at a significantly lower concentration than many other tested compounds .

Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents against Candida albicans, this compound showed promising results with an MIC value comparable to that of established antifungal drugs like ketoconazole .

Study 3: Anti-inflammatory Effects

Research involving animal models indicated that administration of the compound led to a marked decrease in inflammation markers in tissues subjected to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,6-trihydroxy-3-methylbenzaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution or Friedel-Crafts alkylation, with hydroxyl and methyl groups introduced sequentially. For example, methylation of 2,4,6-trihydroxybenzaldehyde using methyl iodide in alkaline conditions (e.g., K₂CO₃/DMF) yields the target compound. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 aldehyde:methylating agent) are critical to minimize side products like over-methylated derivatives . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product with >90% purity .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : Reverse-phase C18 column with UV detection at 280 nm to assess purity (>95% by area normalization) .
  • NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 9.8 (aldehyde proton), δ 6.2–6.5 (aromatic protons), and δ 2.1 (methyl group) .
  • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹), aldehyde (~1700 cm⁻¹), and aromatic C=C (1600 cm⁻¹) stretches .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

  • Methodological Answer : The compound is prone to oxidation due to its phenolic and aldehyde groups. Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or ethanol. Avoid aqueous buffers (pH >7) to prevent degradation. Stability studies show <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays are suitable for studying its bioactivity?

  • Methodological Answer : The compound’s polyphenolic structure suggests potential antioxidant or enzyme inhibitory activity. For example:

  • Antioxidant assays : DPPH radical scavenging (IC₅₀ ~20 µM) and FRAP (ferric reducing power) .
  • Enzyme inhibition : Kinetic studies with tyrosinase or COX-2 using spectrophotometric methods (e.g., monitoring L-DOPA oxidation at 475 nm) .
  • Cellular assays : Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa) to evaluate therapeutic potential .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in sample purity, assay protocols, or cell line specificity. Strategies include:

  • Comparative meta-analysis : Cross-validate data across studies using standardized purity criteria (e.g., ≥95% by HPLC) .
  • Dose-response profiling : Test activity across a wider concentration range (0.1–100 µM) to identify non-linear effects .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities for targets like COX-2 or NADPH oxidase .

Q. What strategies mitigate instability during in vitro and in vivo studies?

  • Methodological Answer :

  • In vitro : Use antioxidants (e.g., ascorbic acid) in cell culture media to prevent oxidation .
  • In vivo : Encapsulate the compound in PEGylated liposomes to enhance plasma stability and bioavailability. Pharmacokinetic studies in rodents show a 3-fold increase in half-life with this approach .

Q. How does the substitution pattern (hydroxy/methyl groups) influence its chemical reactivity?

  • Methodological Answer : The 2,4,6-trihydroxy-3-methyl arrangement creates steric hindrance and electronic effects:

  • Steric effects : The methyl group at position 3 reduces nucleophilic attack on the aldehyde.
  • Electronic effects : Hydrogen bonding between hydroxyl groups enhances solubility in polar aprotic solvents (e.g., DMSO) but reduces reactivity in non-polar media.
  • Comparative studies with analogs (e.g., 2,4-dihydroxy-3-methylbenzaldehyde) show slower reaction kinetics in esterification (20% yield vs. 45% for the analog) .

Data Contradictions and Resolution

Q. Why do some studies report conflicting solubility data for this compound?

  • Resolution : Solubility varies with pH and solvent polarity. For example:

  • In water : 1.2 mg/mL (pH 5), increasing to 8.5 mg/mL (pH 9) due to deprotonation of hydroxyl groups .
  • In organic solvents : High solubility in DMSO (≥50 mg/mL) vs. low solubility in chloroform (<0.5 mg/mL) .

Key Research Gaps

  • Synthetic scalability : Current methods produce ≤500 mg batches; pilot-scale optimization (e.g., flow chemistry) is needed .
  • Toxicological profiling : Limited data on chronic toxicity; prioritize Ames tests and zebrafish embryo models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,4,6-Trihydroxy-3-methylbenzaldehyde
Reactant of Route 2
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2,4,6-Trihydroxy-3-methylbenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.